3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide
Description
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a hydroxyl group at position 3 and a phenyl carboxamide moiety at position 2. The benzothiophene system imparts unique electronic properties due to sulfur’s electronegativity and aromatic conjugation. The hydroxyl group at position 3 facilitates intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecule’s planar conformation and influencing its reactivity and solubility . Quantum chemical studies highlight that substituents on the phenyl ring significantly alter the molecule’s electronic structure, modulating its interactions in biological systems .
Properties
Molecular Formula |
C15H11NO2S |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
3-hydroxy-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H11NO2S/c17-13-11-8-4-5-9-12(11)19-14(13)15(18)16-10-6-2-1-3-7-10/h1-9,17H,(H,16,18) |
InChI Key |
CQDUYHRGSWDBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiophene with phenyl isocyanate, followed by hydrolysis to yield the desired compound . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-N-phenyl-1-benzothiophene-2-carboxamide.
Reduction: Formation of this compound alcohol derivative.
Substitution: Formation of substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Hydroxy-N-phenyl-naphthalene-2-carboxamide
- Structural Difference : Replaces the benzothiophene core with a naphthalene ring.
- Electronic Effects : The absence of sulfur reduces electron-withdrawing effects, leading to a more electron-rich aromatic system. Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups stabilizes the molecule, similar to the benzothiophene analog .
- Substituent Impact : Para-substituents on the phenyl ring (e.g., nitro, methoxy) alter the electron density distribution, affecting binding affinity in theoretical models .
3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
- Structural Modifications : Chloro and methyl groups at positions 3 and 6 of the benzothiophene; trifluoromethyl group on the phenyl ring.
- Physicochemical Properties :
3-Chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide
- Key Features : Incorporates a nitro-substituted benzothiazole ring instead of phenyl.
- The benzothiazole moiety enables π-stacking interactions, which could enhance binding to aromatic residues in proteins .
N-(3-Bromophenyl)-1-hydroxynaphthalene-2-carboxamide
- Structural Contrast : Bromine substituent on the phenyl ring and a naphthalene core.
- Functional Implications : Bromine’s polarizability may facilitate halogen bonding in molecular recognition. The naphthalene system’s extended conjugation could enhance UV absorption properties compared to benzothiophene derivatives .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Suzuki-Miyaura coupling (as in ) is a viable route for introducing aryl groups to the benzothiophene core, though steric hindrance from substituents (e.g., trifluoromethyl) may reduce yields .
- Biological Relevance: Electron-withdrawing groups (e.g., Cl, NO₂) improve stability but may reduce aqueous solubility, necessitating formulation optimization .
- Computational Insights : Quantum studies (e.g., B3LYP methods) confirm that substituent-induced electronic changes correlate with conformational stability and interaction energetics .
Biological Activity
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, including its anti-inflammatory, neuroprotective, and enzyme inhibition capabilities, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzothiophene core, which is known for its biological activity.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. In a study assessing various derivatives, the compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Table 1: Anti-inflammatory Activity of this compound
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12.5 | Inhibition of NF-kB pathway |
This table summarizes the inhibitory concentration (IC50) values and mechanisms identified in studies focusing on inflammation.
2. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. In cellular models of oxidative stress, it was found to protect neuronal cells from apoptosis induced by hydrogen peroxide.
Case Study: Neuroprotection in Cellular Models
In a study published in Frontiers in New Drug Discovery, this compound was tested against oxidative stress-induced cell death. The results indicated a significant reduction in cell death rates compared to untreated controls, suggesting potential therapeutic applications for neurodegenerative diseases.
3. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against cholinesterases, which are relevant in the context of Alzheimer's disease.
Table 2: Enzyme Inhibition Potential
These findings highlight the compound's potential as a lead molecule for developing therapeutics targeting cholinesterase-related conditions.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of inflammatory pathways : The compound interferes with key signaling pathways involved in inflammation.
- Antioxidant properties : It reduces oxidative stress markers, thereby protecting neuronal integrity.
- Cholinesterase inhibition : By inhibiting these enzymes, the compound may enhance cholinergic signaling, beneficial in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
